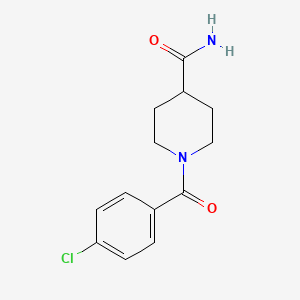

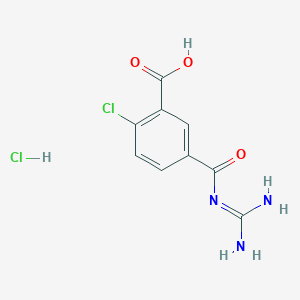

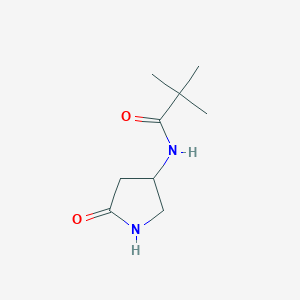

![molecular formula C13H9N3O3 B2704517 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1219540-40-5](/img/structure/B2704517.png)

3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been investigated in several studies . The structure is characterized by a nitrogen-based hetero-aromatic ring, which is a key feature of these compounds .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . One notable reaction is the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Analysis

Research has been conducted on the structure and vibrational spectra of similar pyrazolo[3,4-b]pyridine derivatives. Theoretical and experimental investigations have provided insights into their solid-phase FT-IR and FT-Raman spectra, with studies revealing details about their structural optimizations and vibrational characteristics through density functional theory (DFT) and other methods. Such research aids in understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and pharmaceutical development (Khaled Bahgat, Nazm Al-Den Jasem, & T. El‐Emary, 2009).

Functionalization and Reactivity

Studies on the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives have demonstrated their versatility in organic synthesis. For example, the conversion of pyrazole-3-carboxylic acids into various amides and other derivatives showcases the reactivity of these compounds, paving the way for the creation of a wide array of new substances with potential application in drug development and material science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Creation of Chemical Libraries

The generation of libraries of fused pyridine-4-carboxylic acids, including the pyrazolo[3,4-b]pyridines, through Combes-type reactions demonstrates the compound's utility in combinatorial chemistry. This application is crucial for pharmaceutical research and development, where such libraries are screened for bioactive compounds with therapeutic potential (D. Volochnyuk et al., 2010).

Development of Anticoagulant Intermediates

The synthesis of specific pyrazolo[3,4-c]pyridine derivatives has been linked to the production of intermediates for anticoagulants like apixaban. This highlights the compound's importance in the development of life-saving medications, indicating a significant pharmaceutical application (Qing Wang et al., 2017).

Antiallergic and Antibacterial Agents

Research into the synthesis of antiallergic and antibacterial agents based on pyrazolo[3,4-b]pyridine derivatives showcases the potential of these compounds in creating new treatments for allergies and bacterial infections. This is a clear indication of their valuable contribution to medical and pharmaceutical sciences (A. Nohara et al., 1985).

Wirkmechanismus

The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The exact targets and pathways affected can vary greatly depending on the specific structure and functional groups present in the compound .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are also crucial factors that influence the bioavailability and efficacy of these compounds. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The result of the compound’s action at the molecular and cellular level can lead to various effects, depending on the specific biological targets and pathways affected. These effects can range from changes in cell signaling and gene expression to the induction of cell death in the case of anticancer activity .

The action environment, including factors like pH, temperature, and the presence of other substances, can also influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

3-oxo-4-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-12-10-8(7-4-2-1-3-5-7)6-9(13(18)19)14-11(10)15-16-12/h1-6H,(H,18,19)(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBTLYQUWDTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NN3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

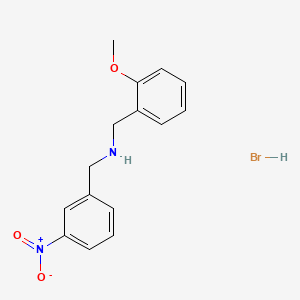

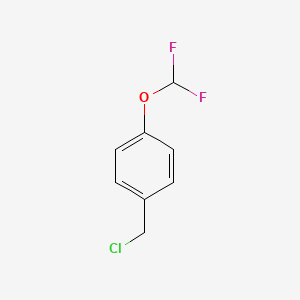

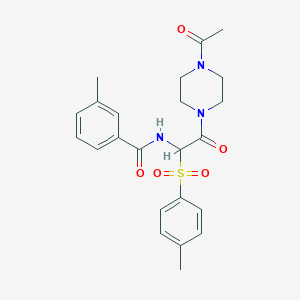

![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)

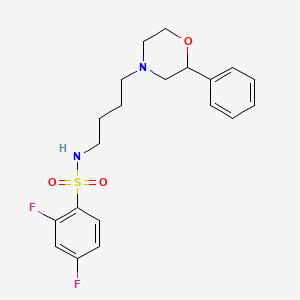

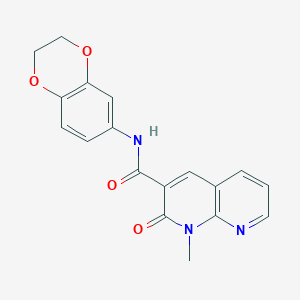

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)

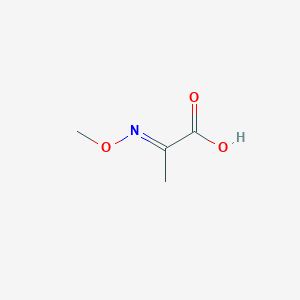

![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)

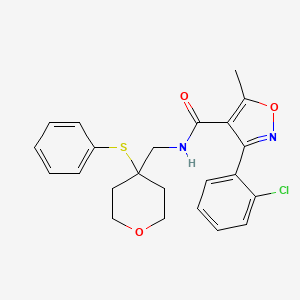

![2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2704453.png)